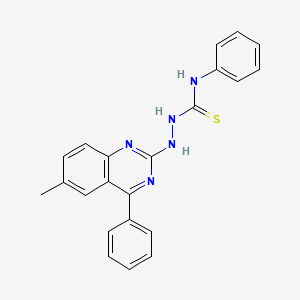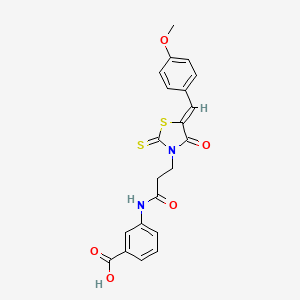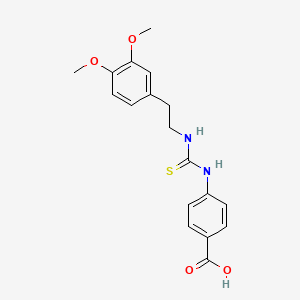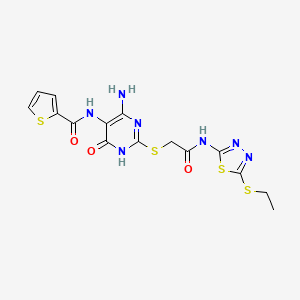![molecular formula C13H16N2O2S B2859636 4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine CAS No. 863001-00-7](/img/structure/B2859636.png)
4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine” is a chemical compound with the molecular formula C13H16N2O2S and a molecular weight of 264.34 . It is also known by other names such as “6-Ethoxy-2-(4-morpholinyl)benzothiazole” and "Benzothiazole, 6-ethoxy-2-(4-morpholinyl)-" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its IR, 1H NMR, and 13C NMR spectral data . For example, the 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 416.1±55.0 °C and a predicted density of 1.258±0.06 g/cm3 .Scientific Research Applications
Crystallography and Structural Analysis
Research on related compounds, such as the study of "N‐(4‐Methoxybenzoyl)‐N′‐[2‐(morpholinium-1-yl)ethyl]thiourea thiocyanate," provides insights into crystal structures, stabilizing intra- and intermolecular hydrogen bonds, which can be foundational for understanding molecular interactions and designing new compounds with desired properties (M. Yusof & B. Yamin, 2005).
Synthesis and Chemical Properties
The synthesis and structural analysis of "2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-B][1,3,4]Thiadiazole and its Morpholinomethyl Derivative" showcase the methods to create compounds with potential biological activities. These studies provide a foundation for developing new therapeutic agents by illustrating the synthesis pathways and the molecular structures of these compounds (A. Banu et al., 2013).
Antimicrobial Activities
Research on "Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives" demonstrates the potential of morpholine derivatives in combatting microbial infections. These studies are crucial for the development of new antibiotics and understanding how chemical modifications affect biological activity (H. Bektaş et al., 2007).
Pharmaceutical Analysis
Studies like "Electrophoretic and gas-chromatographic analysis of an Afobazol pharmaceutical preparation" illustrate the application of morpholine derivatives in the pharmaceutical industry, highlighting the importance of analytical methods for quality control and ensuring the safety and efficacy of pharmaceutical products (I. V. Burykin et al., 2014).
Future Directions
The future directions for “4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine” could involve further evaluation of its biological activities. For instance, similar benzothiazole derivatives have been evaluated for their anti-inflammatory properties , suggesting potential applications in the development of new anti-inflammatory agents. Further studies could also explore the synthesis of other derivatives and evaluate their biological activities.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-17-10-3-4-11-12(9-10)18-13(14-11)15-5-7-16-8-6-15/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIFENNSJHJWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2859553.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea](/img/structure/B2859560.png)
![N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2859561.png)

![8-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859564.png)






![8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2859574.png)
